4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
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Overview
Description
4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE is a heterocyclic organic compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE typically involves the substitution of a pyrimidine ring with chlorine and ethoxy groups. One common method involves the reaction of 4,6-dichloropyrimidine with sodium ethoxide in ethanol at room temperature. This reaction proceeds via nucleophilic substitution, where the ethoxide ion replaces one of the chlorine atoms on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ethoxy and chloro substituents enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of an ethoxy group.
4-Chloro-6-methoxypyrimidin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE is unique due to its ethoxy substituent, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the synthesis of various bioactive compounds and materials with specific properties.
Properties
IUPAC Name |
4-chloro-6-ethoxypyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZQGOWSYPWAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396684 |
Source
|
Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-02-1 |
Source
|
Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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